Cas no 97871-77-7 (Glycine, N-(methoxyacetyl)-)

Glycine, N-(methoxyacetyl)- Chemical and Physical Properties
Names and Identifiers
-
- Glycine, N-(methoxyacetyl)-
- 2-[(2-methoxyacetyl)amino]acetic acid
- methoxyacetyl-glycine
- DTXSID90588307
- N-Methoxyacetylglycine
- N-(methoxyacetyl)glycine
- SCHEMBL2252214
- 2-(2-Methoxyacetamido)aceticacid
- VS-10374
- 97871-77-7
- AKOS000132288
- RSHOGRPEOYNOBS-UHFFFAOYSA-N
- BBL031276
- STL382148
- 2-(2-Methoxyacetamido)acetic acid
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- Inchi: InChI=1S/C5H9NO4/c1-10-3-4(7)6-2-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)
- InChI Key: RSHOGRPEOYNOBS-UHFFFAOYSA-N
- SMILES: COCC(=O)NCC(=O)O
Computed Properties
- Exact Mass: 147.05315777g/mol
- Monoisotopic Mass: 147.05315777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 75.6Ų
Glycine, N-(methoxyacetyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 049129-500mg |
2-[(2-Methoxyacetyl)amino]acetic acid |
97871-77-7 | 500mg |
1966.0CNY | 2021-07-10 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 049129-500mg |
2-[(2-Methoxyacetyl)amino]acetic acid |
97871-77-7 | 500mg |
1966CNY | 2021-05-07 |
Glycine, N-(methoxyacetyl)- Related Literature
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
Additional information on Glycine, N-(methoxyacetyl)-
Introduction to Glycine, N-(methoxyacetyl)- (CAS No. 97871-77-7)
Glycine, N-(methoxyacetyl)-, with the chemical formula C₅H₉NO₃, is a significant compound in the field of pharmaceuticals and biochemical research. This compound, identified by its CAS number 97871-77-7, has garnered considerable attention due to its versatile applications in synthetic chemistry and drug development. The structure of this molecule incorporates a methoxyacetyl group, which contributes to its unique reactivity and functionality. In recent years, researchers have been exploring the potential of this compound in various therapeutic areas, leveraging its chemical properties to design novel bioactive molecules.
The methoxyacetyl group in Glycine, N-(methoxyacetyl)- plays a crucial role in its chemical behavior. This moiety is known for its ability to participate in various organic reactions, including acylations, nucleophilic substitutions, and condensation reactions. These reactions are fundamental in the synthesis of more complex molecules, making this compound a valuable intermediate in pharmaceutical manufacturing. The compound's solubility and stability under different conditions also make it suitable for use in both laboratory-scale reactions and large-scale industrial processes.
One of the most promising applications of Glycine, N-(methoxyacetyl)- is in the development of peptidomimetics. Peptidomimetics are synthetic analogs of natural peptides that mimic their biological activity but with improved pharmacokinetic properties. The methoxyacetyl group provides a stable anchor for designing peptidomimetics that can interact with biological targets more effectively. Recent studies have shown that compounds derived from Glycine, N-(methoxyacetyl)- can be used to create inhibitors for enzymes involved in cancer metabolism. These inhibitors have shown promise in preclinical trials, highlighting the potential of this compound as a lead molecule in oncology research.
In addition to its role in peptidomimetic design, Glycine, N-(methoxyacetyl)- has been explored for its applications in drug delivery systems. The compound's ability to form stable complexes with other molecules makes it an excellent candidate for developing novel drug delivery vehicles. Researchers have investigated its use in creating micelles and nanoparticles that can enhance the bioavailability and targeted delivery of therapeutic agents. These advancements could revolutionize the way drugs are administered, particularly for diseases that require precise targeting and controlled release.
The synthesis of Glycine, N-(methoxyacetyl)- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include the acylation of glycine derivatives followed by methoxylation. Advanced techniques such as flow chemistry have been employed to improve the efficiency of these reactions. The use of catalysts and green chemistry principles has also been explored to minimize waste and energy consumption during production. These innovations align with the growing emphasis on sustainable practices in the chemical industry.
Recent research has also delved into the biological activity of Glycine, N-(methoxyacetyl)- itself. Studies have indicated that this compound may have neuroprotective properties due to its ability to modulate neurotransmitter activity. In vitro experiments have shown that it can interact with receptors involved in pain perception and inflammation, suggesting potential applications in treating neurological disorders. Further investigation is needed to fully understand its mechanism of action and therapeutic potential.
The compound's structural flexibility allows for modifications that can tailor its properties for specific applications. For instance, introducing additional functional groups can enhance its solubility or binding affinity. This adaptability makes Glycine, N-(methoxyacetyl)- a valuable building block for medicinal chemists working on drug discovery projects. By modifying its structure, researchers can generate libraries of compounds with diverse biological activities, accelerating the search for new treatments.
The regulatory landscape for Glycine, N-(methoxyacetyl)- is another important consideration. As a chemical intermediate used in pharmaceutical production, it must comply with stringent quality control standards set by regulatory agencies such as the FDA and EMA. Manufacturers must ensure that their processes meet these standards to guarantee the safety and efficacy of final drug products. Documentation of synthesis pathways, impurity profiles, and stability data are essential components of regulatory submissions.
In conclusion, Glycine, N-(methoxyacetyl)- (CAS No. 97871-77-7) is a multifunctional compound with significant potential in pharmaceutical research and development. Its unique structural features make it useful for designing peptidomimetics, developing drug delivery systems, and exploring new therapeutic applications. As research continues to uncover its capabilities, this compound is poised to play an increasingly important role in advancing medical science.
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